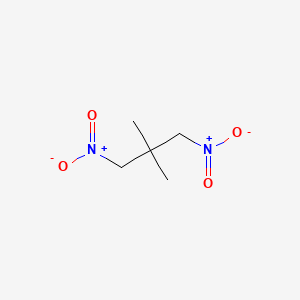
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression . Additionally, it may interfere with cellular signaling pathways, such as the NF-kB signaling pathway, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWRFXTSWSYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NON=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192212 |
Source


|
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38924-53-7 |
Source


|
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoyl-3-furazanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)






